molecular formula C6H8N2OS B188910 2-(4-Methyl-1,3-thiazol-2-yl)acetamide CAS No. 173739-73-6

2-(4-Methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B188910
CAS No.: 173739-73-6
M. Wt: 156.21 g/mol
InChI Key: AOBLTBKNIPVVET-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 4-position of the thiazole ring and an acetamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory effects.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Future Directions

Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methylthiazole with acetamide under specific conditions. One common method is the cyclization of appropriate precursors in the presence of a base. For instance, the reaction of 4-methylthiazole with chloroacetamide in the presence of a base like sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)thiazole: This compound has a similar thiazole ring structure but with a chlorophenyl group instead of a methyl group.

    2-(4-Methylphenyl)thiazole: Similar to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide but with a phenyl group at the 2-position.

    2-(4-Methyl-1,3-thiazol-2-yl)ethanol: This compound has an ethanol group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the acetamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBLTBKNIPVVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351884
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173739-73-6
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1,3-thiazol-2-yl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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